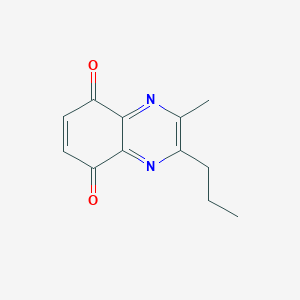

2-Methyl-3-propyl-5,8-quinoxalinedione

Description

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

2-methyl-3-propylquinoxaline-5,8-dione |

InChI |

InChI=1S/C12H12N2O2/c1-3-4-8-7(2)13-11-9(15)5-6-10(16)12(11)14-8/h5-6H,3-4H2,1-2H3 |

InChI Key |

OUQIOKRDNFAZDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(N=C2C(=O)C=CC(=O)C2=N1)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for Quinoxalinediones

Quinoxalinediones, including 2-Methyl-3-propyl-5,8-quinoxalinedione, are typically prepared via condensation reactions involving o-phenylenediamine derivatives and oxalate esters or their equivalents, followed by oxidation steps if necessary to form the dione structure.

Condensation of o-Phenylenediamine with Ethyl Oxalate : A classical approach involves refluxing o-phenylenediamine with ethyl oxalate to yield quinoxaline-2,3-dione derivatives. For example, o-phenylenediamine (10 g) and ethyl oxalate (100 ml) were refluxed for 30 minutes, precipitating 2(1H),3(4H)-quinoxalinedione, which was purified by recrystallization from dimethylformamide and water, yielding a product with melting point above 400 °C and confirmed by NMR and IR spectroscopy.

Hydrogenation and Cyclization of Nitro-Substituted Precursors : Nitro-substituted phenyl oxamides can be hydrogenated over platinum oxide catalysts in ethanol to reduce nitro groups and induce cyclization to quinoxalinediones. For example, ethyl N-(4-difluoromethyl-2-nitrophenyl)oxamide was hydrogenated, evaporated, and recrystallized to yield quinoxalinedione derivatives.

Oxidation of 1-Methyl-2-Quinoxalinones : For compounds where the substituent R is methyl, oxidation of 1-methyl-2-quinoxalinone using hydrogen peroxide in acetic acid at room temperature (0°–50 °C) efficiently produces the quinoxalinedione structure.

Specific Preparation of 2-Methyl-3-propyl-5,8-quinoxalinedione

While direct literature specifically detailing the synthesis of 2-Methyl-3-propyl-5,8-quinoxalinedione is limited, the compound can be inferred to be synthesized by analogous methods used for related quinoxalinediones with alkyl substituents:

Starting Materials : Substituted o-phenylenediamines bearing methyl and propyl groups at the appropriate positions are reacted with oxalate esters or oxalic acid derivatives.

Reaction Conditions : The condensation is performed under reflux in solvents such as ethanol or dimethylformamide, followed by purification steps involving recrystallization.

Oxidation Step : If a quinoxalinone intermediate is formed, it is oxidized to the quinoxalinedione using hydrogen peroxide in acetic acid or other suitable oxidants.

Example from Patent Literature : The preparation of 6-methyl-2(1H),3(4H)-quinoxalinedione (a closely related compound) was achieved by analogous condensation and oxidation steps, yielding a product with melting point 342°–345 °C and confirmed by elemental analysis.

Multi-Step Synthetic Routes for Functionalized Quinoxalinediones

More complex quinoxalinedione derivatives, such as those with additional aromatic substituents, have been synthesized via multi-step routes involving:

Acetylation and Nitration : Starting from substituted phenols or anilines, acetylation and nitration steps introduce key functional groups.

Reduction and Cyclization : Sodium dithionite reduction converts nitro groups to amines, which then undergo cyclization with oxalic acid to form quinoxalinedione cores.

Substitution and Oxidation : Further functionalization by nucleophilic substitution and oxidation under Swern conditions or with trifluoroacetic anhydride facilitates the formation of fused heterocyclic quinoxalinediones.

These methods, while more elaborate, demonstrate the versatility of quinoxalinedione synthesis and can be adapted for alkyl-substituted compounds like 2-Methyl-3-propyl-5,8-quinoxalinedione.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The condensation of o-phenylenediamine derivatives with oxalate esters remains the most straightforward and widely used method for preparing quinoxalinediones, including alkyl-substituted variants.

Oxidation steps using hydrogen peroxide in acetic acid are effective for converting quinoxalinone intermediates to quinoxalinediones, particularly when methyl substituents are present.

Hydrogenation of nitro-substituted precursors offers an alternative pathway, especially useful when functional groups such as fluorinated substituents are involved.

Multi-step synthetic routes allow for the introduction of complex substituents and fused ring systems but require careful control of reaction conditions and purification steps.

Melting points, NMR, IR, and elemental analysis are standard characterization techniques confirming the identity and purity of the synthesized quinoxalinediones.

Chemical Reactions Analysis

Types of Reactions

5,8-Quinoxalinedione,2-methyl-3-propyl-(9ci) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the potential of quinoxalinediones, including 2-Methyl-3-propyl-5,8-quinoxalinedione, as candidates for developing new antitumor agents. These compounds exhibit significant cytotoxic properties against various cancer cell lines. For instance, derivatives of quinoxalinediones have been shown to induce DNA cleavage and exhibit selective cytotoxicity against human gastric adenocarcinoma cells, with IC50 values indicating potent activity . This mechanism involves the reduction of quinones to hydroquinones or semiquinone radicals, which are reactive and can interact with cellular components to induce apoptosis in cancer cells.

Neuroprotective Effects

Quinoxalinediones have also been investigated for their neuroprotective properties. They act as antagonists at ionotropic glutamate receptors, particularly the NMDA receptor, which is implicated in neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis. Compounds like 2-Methyl-3-propyl-5,8-quinoxalinedione may help mitigate neuronal loss associated with excitotoxicity by blocking excessive glutamate signaling . This action is crucial for developing therapies aimed at preventing neuronal damage in conditions like stroke and CNS trauma.

Neuropharmacology

Glycine Receptor Modulation

The compound exhibits high affinity for glycine binding sites on NMDA receptors. This property allows it to modulate excitatory neurotransmission effectively. By acting as a selective antagonist, it can prevent overstimulation of the nervous system, making it a candidate for treating conditions such as epilepsy and chronic pain . Research indicates that these compounds can cross the blood-brain barrier efficiently, enhancing their therapeutic potential in central nervous system disorders.

Pain Management

In preclinical models, quinoxalinediones have demonstrated efficacy in reducing pain responses through their action on NMDA receptors. For example, studies have shown that they can alter pain perception in formalin tests by modulating receptor activity . This suggests a promising avenue for developing analgesics that target specific pathways involved in pain signaling.

Materials Science

Nanoparticle Development

The unique properties of 2-Methyl-3-propyl-5,8-quinoxalinedione make it suitable for incorporation into nanoparticle systems designed for drug delivery. Its ability to form stable complexes with metal ions can be exploited in creating metal-polyphenol networks for biomedical applications. Such nanoparticles can enhance drug solubility and bioavailability while providing controlled release profiles .

Comprehensive Data Table

Case Studies

- Antitumor Efficacy Study : A study conducted on various quinoxalinedione derivatives showed that compounds similar to 2-Methyl-3-propyl-5,8-quinoxalinedione exhibited significant cytotoxicity against gastric adenocarcinoma cells. The mechanism was linked to the formation of reactive oxygen species that induced DNA damage .

- Neuroprotective Mechanism Exploration : Research focusing on the neuroprotective effects of quinoxalinediones emphasized their role as NMDA receptor antagonists. In models of ischemic injury, these compounds reduced neuronal death significantly compared to control groups .

- Nanoparticle Application : A recent investigation into polyphenol-containing nanoparticles highlighted the integration of quinoxalinediones into nanoparticle formulations aimed at targeted drug delivery. These systems showed improved therapeutic efficacy and reduced side effects in preclinical trials .

Mechanism of Action

The mechanism of action of 5,8-Quinoxalinedione,2-methyl-3-propyl-(9ci) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoxalinediones exhibit diverse biological and chemical behaviors depending on their substitution patterns.

Table 1: Structural Comparison of Quinoxalinedione Derivatives

Key Observations:

Substituent Effects on Hydrophobicity: The diphenyl and methoxy groups in 6-methoxy-7-methyl-2,3-diphenyl-5,8-quinoxalinedione contribute to a higher LogP (~3.5) compared to 2-methyl-3-propyl-5,8-quinoxalinedione (LogP ~1.8). The propyl group in the target compound provides moderate hydrophobicity, balancing solubility and permeability.

Steric hindrance from the diphenyl groups in the analog may reduce interaction with planar active sites compared to the less bulky methyl/propyl substituents in the target compound.

Biological Implications: While 6-methoxy-7-methyl-2,3-diphenyl-5,8-quinoxalinedione has been identified in plant extracts (e.g., ethyl acetate extract of UTW samples) , its biological role remains uncharacterized. In contrast, alkyl-substituted quinoxalinediones like the target compound are often explored for antimicrobial or anticancer applications due to their moderate polarity and stability.

Research Findings and Limitations

- Structural Diversity: The presence of 6-methoxy-7-methyl-2,3-diphenyl-5,8-quinoxalinedione in natural extracts highlights the structural versatility of quinoxalinediones in biological systems . However, direct comparative data on activity or toxicity between these derivatives are absent in the provided evidence.

- Further studies are needed to correlate substituent patterns with functional outcomes.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-methyl-3-propyl-5,8-quinoxalinedione, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization and alkylation reactions starting from precursors like 6,7-dichloro-5,8-quinoxalinedione. Key steps include:

- Using β-lyase or palladium catalysts for coupling reactions .

- Optimizing solvent systems (e.g., DMF or THF) and temperature (80–120°C) to enhance yield .

- Purification via column chromatography with silica gel and validation using TLC (Rf values ~0.3–0.5) .

Q. Which analytical techniques are most reliable for characterizing 2-methyl-3-propyl-5,8-quinoxalinedione?

- Methodological Answer : A multi-technique approach is recommended:

- Structural Confirmation : Use and NMR to verify substituent positions (e.g., methyl at C2, propyl at C3) .

- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

- Mass Validation : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 287.0924) .

Q. How should researchers design in vitro assays to evaluate the cytotoxicity of this compound?

- Methodological Answer :

- Cell Lines : Use cancer models like MKN 45 (gastric adenocarcinoma) and compare to non-cancerous cell lines for selectivity .

- Dosage Range : Test concentrations from 0.1–100 µM, with cisplatin or doxorubicin as positive controls .

- Endpoint Analysis : Calculate IC via MTT assay, ensuring triplicate replicates and 48–72 hr exposure .

Advanced Research Questions

Q. How can computational modeling guide the design of 2-methyl-3-propyl-5,8-quinoxalinedione derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock to predict interactions with DNA (e.g., GC/GC base pairs) or kinase targets .

- QSAR Analysis : Correlate substituent bulk (e.g., propyl vs. phenyl groups) with cytotoxicity using regression models .

- Energy Minimization : Assess binding energies; lower interaction energies (<−8 kcal/mol) often predict higher activity .

Q. What mechanisms underlie the selective cytotoxicity of 2-methyl-3-propyl-5,8-quinoxalinedione in gastric cancer cells?

- Methodological Answer :

- DNA Interaction : Conduct ethidium displacement assays to test intercalation potential .

- Enzyme Inhibition : Screen against topoisomerase II or tyrosine kinases via fluorometric assays .

- Apoptosis Markers : Measure caspase-3/7 activation and mitochondrial membrane depolarization via flow cytometry .

Q. How should researchers resolve contradictions in cytotoxicity data across different cancer cell lines?

- Methodological Answer :

- Variable Control : Standardize cell passage numbers, serum batches, and incubation conditions .

- Metabolic Profiling : Use metabolomics (LC-MS) to identify cell line-specific uptake or efflux mechanisms .

- Replication : Validate findings in 3D spheroid models or patient-derived xenografts (PDXs) .

Q. What strategies improve the biocompatibility and pharmacokinetic profile of this compound for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable esters (e.g., methyl esters) to enhance solubility and reduce off-target effects .

- Nanocarriers : Encapsulate in PEGylated liposomes to prolong circulation time .

- Toxicokinetics : Monitor plasma half-life and organ accumulation in rodent models via LC-MS/MS .

Q. How can stability studies inform optimal storage conditions for 2-methyl-3-propyl-5,8-quinoxalinedione?

- Methodological Answer :

- Degradation Pathways : Perform stress testing (heat, light, humidity) and track decomposition via HPLC .

- Storage Recommendations : Store at −20°C in amber vials under argon to prevent oxidation .

- Shelf-Life Analysis : Use accelerated stability testing (40°C/75% RH) to extrapolate long-term stability .

Key Data from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.